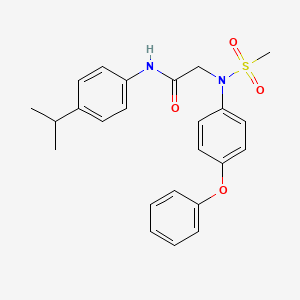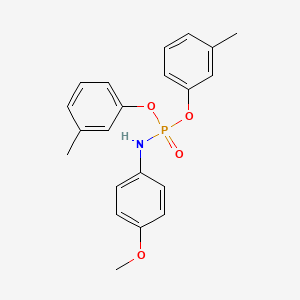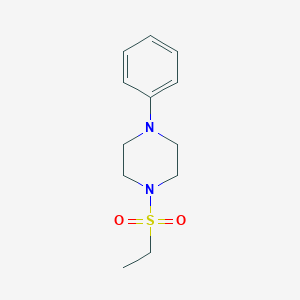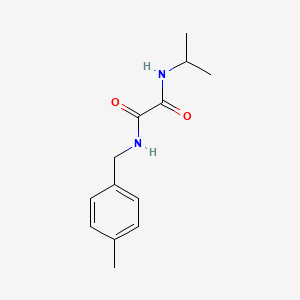![molecular formula C13H16N4O2S B4969065 2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)
2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrimidine-based compounds and has been found to exhibit promising results in various studies.
Wirkmechanismus
The mechanism of action of 2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. It has been found to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It also inhibits the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor kappa B (NF-κB) signaling pathway. Furthermore, it has been found to exhibit neuroprotective effects by inhibiting the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in different studies. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also shows anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, it has been found to improve cognitive function by increasing the level of acetylcholine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine in lab experiments is its potential therapeutic applications in various diseases. It has been found to exhibit promising results in different studies, which makes it a potential candidate for drug development. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine its safety profile and optimal dosage for therapeutic use.
Zukünftige Richtungen
There are several future directions for the research on 2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine. One of the directions is to study its potential in treating other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to investigate its mechanism of action in more detail to identify potential targets for drug development. Furthermore, future studies could focus on optimizing the synthesis method and improving the pharmacokinetics profile of the compound. Overall, the research on this compound holds promise for the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine involves the reaction of 2-chloro-N-(3-methoxypropyl)acetamide with sodium ethoxide in ethanol to form 2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-dichloropyrimidine. This intermediate is then reacted with ammonia to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also shows anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, it has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[2-(3-methoxyphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-18-9-3-2-4-10(7-9)19-5-6-20-13-16-11(14)8-12(15)17-13/h2-4,7-8H,5-6H2,1H3,(H4,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXDMAVJTSWXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCSC2=NC(=CC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4968990.png)
![4-({4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenol](/img/structure/B4969012.png)
![N-[2-(2-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B4969020.png)
![11-(5-ethyl-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969026.png)
![N-{3-[N-(2,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B4969032.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4969035.png)


![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4969066.png)

![1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B4969071.png)
![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone](/img/structure/B4969079.png)
